(1S)-1-(3-chlorophenyl)-2-fluoroethan-1-ol
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Overview
Description
(1S)-1-(3-chlorophenyl)-2-fluoroethan-1-ol: is an organic compound characterized by the presence of a chlorophenyl group and a fluorine atom attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-chlorophenyl)-2-fluoroethan-1-ol typically involves the reaction of 3-chlorobenzaldehyde with a fluorinating agent, followed by reduction to yield the desired product. Common reagents used in this process include sodium borohydride or lithium aluminum hydride for the reduction step. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S)-1-(3-chlorophenyl)-2-fluoroethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of 3-chlorobenzaldehyde or 3-chlorobenzophenone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of hydroxyl or amine-substituted derivatives.
Scientific Research Applications
Chemistry: (1S)-1-(3-chlorophenyl)-2-fluoroethan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemical entities.
Biology: In biological research, this compound is used to study the effects of halogenated phenyl groups on biological systems. It serves as a model compound for investigating the interactions of halogenated organic molecules with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (1S)-1-(3-chlorophenyl)-2-fluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl and fluorine groups enhances its binding affinity and specificity towards these targets. The compound may exert its effects by modulating the activity of enzymes or altering receptor signaling pathways, leading to various biological responses.
Comparison with Similar Compounds
- 1-(4-chlorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanol
- 3-(2-chlorophenyl)-2-phenyl-3,4-dihydroquinazolin-4-one
- 1-[2-(3-chlorophenyl)ethyl]-3-[(1S)-1-(pyridin-2-yl)ethyl]urea
Comparison: (1S)-1-(3-chlorophenyl)-2-fluoroethan-1-ol is unique due to the presence of both a chlorophenyl group and a fluorine atom, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
1446417-96-4 |
---|---|
Molecular Formula |
C8H8ClFO |
Molecular Weight |
174.6 |
Purity |
95 |
Origin of Product |
United States |
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